molecular formula C7H7BF3NO3 B14076263 (5-Methoxy-2-(trifluoromethyl)pyridin-4-yl)boronic acid

(5-Methoxy-2-(trifluoromethyl)pyridin-4-yl)boronic acid

Cat. No.: B14076263
M. Wt: 220.94 g/mol
InChI Key: VHDULPLNGGERRP-UHFFFAOYSA-N
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Description

(5-Methoxy-2-(trifluoromethyl)pyridin-4-yl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly notable for its role in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of various organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methoxy-2-(trifluoromethyl)pyridin-4-yl)boronic acid can be achieved through several methods:

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(5-Methoxy-2-(trifluoromethyl)pyridin-4-yl)boronic acid undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

Mechanism of Action

The primary mechanism of action for (5-Methoxy-2-(trifluoromethyl)pyridin-4-yl)boronic acid involves its role as a boron-containing reagent in Suzuki-Miyaura cross-coupling reactions. The compound participates in the transmetalation step, where the boron atom transfers its organic group to the palladium catalyst, facilitating the formation of a new carbon-carbon bond .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Methoxy-2-(trifluoromethyl)pyridin-4-yl)boronic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of complex organic molecules and biologically active compounds .

Properties

Molecular Formula

C7H7BF3NO3

Molecular Weight

220.94 g/mol

IUPAC Name

[5-methoxy-2-(trifluoromethyl)pyridin-4-yl]boronic acid

InChI

InChI=1S/C7H7BF3NO3/c1-15-5-3-12-6(7(9,10)11)2-4(5)8(13)14/h2-3,13-14H,1H3

InChI Key

VHDULPLNGGERRP-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=NC=C1OC)C(F)(F)F)(O)O

Origin of Product

United States

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